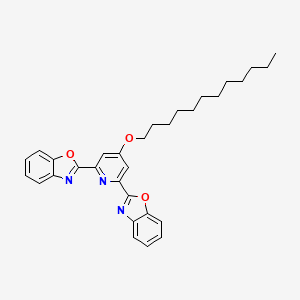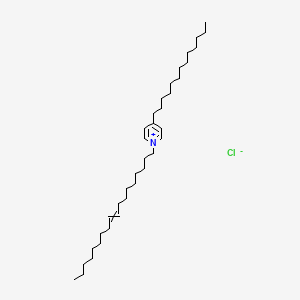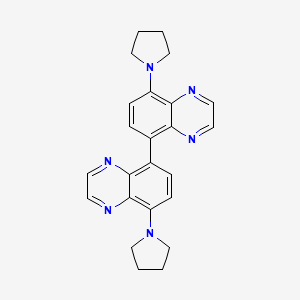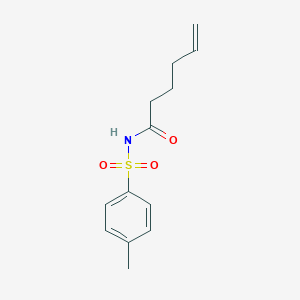
N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a hydroxyphenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea typically involves the reaction of 3-hydroxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Hydroxyaniline} + \text{2-Chloroethyl isocyanate} \rightarrow \text{N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea} ]
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Alkylation: The chloroethyl group can alkylate DNA, leading to the inhibition of DNA replication and cell division.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes, thereby affecting cell function and viability.
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N’-(4-hydroxyphenyl)urea: Similar structure but with the hydroxy group in the para position.
N-(2-Bromoethyl)-N’-(3-hydroxyphenyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N’-(3-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea is unique due to the specific positioning of the chloroethyl and hydroxyphenyl groups, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
803729-76-2 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(3-hydroxyphenyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c10-4-5-11-9(14)12-7-2-1-3-8(13)6-7/h1-3,6,13H,4-5H2,(H2,11,12,14) |
Clé InChI |
VLJOWIHXWVONPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12531725.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)



